4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride
Overview
Description
“4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline” is a chemical compound with the CAS Number: 1041538-12-8 . It has a molecular weight of 330.15 . The IUPAC name for this compound is 4-bromo-N-[4-(trifluoromethyl)benzyl]aniline . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrF3N/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(16,17)18/h1-8,19H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 330.15 .Scientific Research Applications
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Chemical Intermediate : This compound is a chemical intermediate , which means it is used in the synthesis of other compounds . The exact applications can vary widely depending on the context of the research .
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Synthesis of Trifluoromethylpyridines : Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is strongly electron withdrawing, which can influence the biological activities and physical properties of compounds .
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Surface Functionalization of Carbon Nanotubes : This compound can be used in the surface functionalization of carbon nanotubes via the preparation of 4-bromo benzenediazonium derivatives .
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Synthesis of 4-(trialkylmethyl)anilines : 4-(Trifluoromethyl)aniline, which can be synthesized from this compound, is used in the synthesis of 4-(trialkylmethyl)anilines .
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19F NMR Studies of Proteins : This compound can be used in 19F NMR studies of proteins . The trifluoromethyl group is sensitive to subtle changes in the local dielectric and magnetic shielding environment, which makes it useful for elucidating distinct protein conformers or states .
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Development of Fluorinated Organic Chemicals : The trifluoromethyl group is strongly electron withdrawing, which can influence the biological activities and physical properties of compounds . This makes it useful in the development of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N.ClH/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(16,17)18;/h1-8,19H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXJAAUEOOVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride | |
CAS RN |
1423034-01-8 | |
Record name | Benzenemethanamine, N-(4-bromophenyl)-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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